molecular formula C9H13NO B6142655 4-[1-(methylamino)ethyl]phenol CAS No. 926199-62-4

4-[1-(methylamino)ethyl]phenol

Cat. No. B6142655
CAS RN: 926199-62-4
M. Wt: 151.21 g/mol
InChI Key: AMTZDPYULUUNIX-UHFFFAOYSA-N
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Description

“4-[1-(methylamino)ethyl]phenol” is a chemical compound with the molecular formula C9H13NO . It is also known as N-Methyltyramine . This compound is part of a family of compounds where an -OH group is attached directly to a benzene ring .


Synthesis Analysis

The synthesis of “4-[1-(methylamino)ethyl]phenol” can be achieved through various methods. One approach involves the selective hydrodeoxygenation of acetophenone derivatives . Another method involves the transformation of synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol) into N-methylphenethylamine .


Molecular Structure Analysis

The molecular structure of “4-[1-(methylamino)ethyl]phenol” consists of a benzene ring with a hydroxyl group (-OH) and a 2-(methylamino)ethyl group attached to it . The interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom has a significant effect on both the properties of the ring and of the -OH group .


Chemical Reactions Analysis

Phenols, including “4-[1-(methylamino)ethyl]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols, including “4-[1-(methylamino)ethyl]phenol”, have distinctive physical and chemical properties. The melting and boiling points, solubility in water, pKa, and Log P are influenced by the presence of activating and deactivating substituents .

Mechanism of Action

Target of Action

The primary targets of 4-[1-(methylamino)ethyl]phenol are the alpha-adrenergic receptors (ADRA1A, ADRA1B, ADRA1D) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response.

Biochemical Pathways

The compound is involved in the phenylpropanoid biosynthetic pathway , which is a part of the plant’s secondary metabolism . Phenylalanine ammonia-lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism . The compound’s interaction with its targets can affect this pathway and its downstream effects, which include the production of various phenolic compounds that play key roles in plant physiology.

Safety and Hazards

“4-[1-(methylamino)ethyl]phenol” should be handled with care. It can cause skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed .

properties

IUPAC Name

4-[1-(methylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10-2)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTZDPYULUUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Methylamino)ethyl]phenol

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